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Cat. No.: B1682530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulopenem is a broad-spectrum penem antibacterial agent effective against a wide range of

Gram-positive and Gram-negative bacteria. Developed to address the growing challenge of

antimicrobial resistance, it exhibits potent activity against many pathogens, including those

producing extended-spectrum β-lactamases (ESBLs). This technical guide provides a detailed

overview of the chemical structure of Sulopenem and a comprehensive examination of its

synthetic pathways, including first, second, and third-generation processes. The synthesis of its

orally available prodrug, Sulopenem etzadroxil, is also discussed.

Chemical Structure of Sulopenem
Sulopenem is a synthetic, broad-spectrum, intravenous thiopenem antibiotic. Its chemical

structure is characterized by a penem core, which is a fused bicyclic system consisting of a β-

lactam ring and a partially saturated five-membered ring containing a sulfur atom.

Key Structural Features:

Penem Core: The 4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one ring system is the foundation of

its antibacterial activity, functioning as a mechanism-based inhibitor of bacterial cell wall

synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1682530?utm_src=pdf-interest
https://www.benchchem.com/product/b1682530?utm_src=pdf-body
https://www.benchchem.com/product/b1682530?utm_src=pdf-body
https://www.benchchem.com/product/b1682530?utm_src=pdf-body
https://www.benchchem.com/product/b1682530?utm_src=pdf-body
https://www.benchchem.com/product/b1682530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydroxyethyl Side Chain: The (1R)-1-hydroxyethyl group at the C6 position is crucial for its

stability against hydrolysis by many β-lactamases.

Thiolanyl Sulfoxide Side Chain: The (1R,3S)-1-oxothiolan-3-yl]sulfanyl side chain at the C2

position contributes to its broad spectrum of activity.

Identifier Value

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-

[[(1R,3S)-1-oxothiolan-3-yl]sulfanyl]-4-thia-1-

azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

CAS Number 120788-07-0

Molecular Formula C₁₂H₁₅NO₅S₃

Molecular Weight 349.45 g/mol

SMILES C--INVALID-LINK--C3)C(=O)O">C@HO

InChI

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-

8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-

6/h5-7,10,14H,2-4H2,1H3,

(H,16,17)/t5-,6+,7+,10-,21-/m1/s1

Synthesis of Sulopenem
The synthesis of Sulopenem has evolved through several generations, with each iteration

aiming to improve efficiency, scalability, and cost-effectiveness. The key challenge in the

synthesis is the stereoselective construction of the penem core and the introduction of the

chiral side chains.

First-Generation Synthesis
The initial synthetic routes to Sulopenem were linear and involved the early introduction of the

chiral sulfoxide side chain. A key step in this approach was the use of an oxalimide-derived

carbene cyclization to construct the penem ring system. However, this method suffered from

low yields (around 40%) for the crucial cyclization step and had a significant environmental
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impact due to the use of chloroform as a solvent, making it unsuitable for large-scale

production.[1]

Second-Generation Synthesis
To overcome the limitations of the first-generation synthesis, a more practical and improved

second-generation process was developed.[2] This route focused on a modified Eschenmoser

sulfide contraction to construct the penem ring.[2][3] Other key improvements included a more

efficient synthesis of a critical trithiocarbonate intermediate and a superior method for the

palladium-catalyzed deallylation of the penultimate ester, which resulted in lower levels of

residual palladium in the final product.[2]

A significant aspect of this improved synthesis is the late-stage introduction of the expensive

and labile chiral sulfoxide subunit, which enhances the overall efficiency of the process.

Experimental Protocol: Key Step in Second-Generation Synthesis - Preparation of (2R,3S)-3-

((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl ((1R,3S)-1-oxidotetrahydrothiophen-

3-yl) carbonotrithioate (4a)[3]

A solution of 2 (14.0 kg, 78.5 mol) in isopropyl alcohol (144 L) was cooled to -15 °C.

Solid sodium methoxide (4.6 kg, 85.2 mol) was added in nine portions over 30 minutes,

maintaining the temperature at ≤ -8 °C.

The mixture was stirred for 20 to 30 minutes at -8 to -15 °C.

Dichloromethane (45 L) cooled to -10 °C was added.

A solution of carbon disulfide (8.0 kg, 105.1 mol) in dichloromethane (10 L) was added over

60 minutes at -18 to -25 °C.

Note: This is an illustrative excerpt from the detailed experimental procedures found in the cited

literature. For complete protocols, including work-up and purification, please refer to the source

documentation.

Third-Generation Synthesis
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Further refinements led to a third-generation synthesis of Sulopenem, which is a more

convergent and practical process for large-scale manufacturing.[4][5] This approach also

utilizes an oxalimide carbene cyclization for the construction of the thiopenem ring system but

with significant improvements.[1][5] A key advantage of this third-generation synthesis is the

late-stage introduction of the labile and expensive chiral side chain.[5] Additionally, it

incorporates an improved deprotection sequence at the final stages.[1][5]

Diagram: Third-Generation Synthesis of Sulopenem

Starting Materials Oxalimide Intermediate
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Caption: Third-generation convergent synthesis of Sulopenem.

Synthesis of Sulopenem Etzadroxil
Sulopenem etzadroxil is an orally available prodrug of Sulopenem. The ester linkage in

Sulopenem etzadroxil is designed to be cleaved by esterases in the body, releasing the active

Sulopenem. The synthesis of the prodrug involves the esterification of the carboxylic acid

group of Sulopenem with a suitable promoiety.

Quantitative Data Summary
The following table summarizes representative yields for key transformations in the synthesis of

Sulopenem, as reported in the literature. It is important to note that yields can vary depending

on the scale and specific conditions of the reaction.
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Step Transformation Reported Yield Generation

1
Oxalimide Carbene

Cyclization
~40% First

2
Preparation of Alcohol

8b
62% Second

3
Final Deprotection to

Sulopenem 1
77% Second

Conclusion
The chemical synthesis of Sulopenem has undergone significant evolution, progressing from

linear, low-yielding routes to highly efficient, convergent, and scalable processes suitable for

commercial production. The development of second and third-generation syntheses,

characterized by late-stage introduction of key chiral fragments and improved reaction

conditions, has been instrumental in making this potent antibiotic a viable therapeutic agent.

The synthesis of its oral prodrug, Sulopenem etzadroxil, further enhances its clinical utility.

This guide provides a foundational understanding for researchers and professionals involved in

the development and manufacturing of novel antibacterial agents. For complete and detailed

experimental procedures, readers are encouraged to consult the primary scientific literature

cited herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682530#chemical-structure-and-synthesis-of-
sulopenem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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